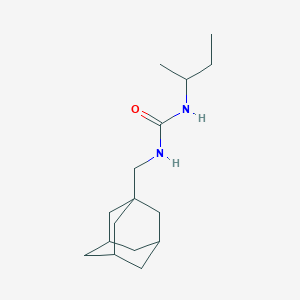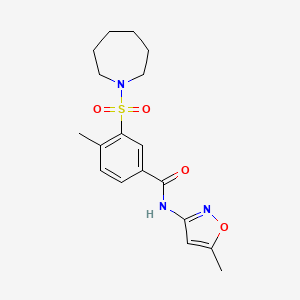![molecular formula C20H14BrN3O3 B4878568 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood. However, it has been suggested that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, neuroprotective effects, anti-inflammatory effects, and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has been shown to have a low toxicity profile, making it a safer option for use in experiments. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are numerous future directions for the use of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in scientific research. One potential direction is the further investigation of its potential as a lead compound for the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, the development of more cost-effective synthesis methods may increase the accessibility of this compound for researchers.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been used in drug discovery as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-2-5-18-16(6-11)24-20(27-18)15-8-14(3-4-17(15)25)23-19(26)12-7-13(21)10-22-9-12/h2-10,25H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLRQWFOMABQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)


![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)